molecular formula C19H17N3O2 B2463747 N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide CAS No. 941983-60-4

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide

Cat. No. B2463747
M. Wt: 319.364
InChI Key: VPYBPUREKHYOOP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of “N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide” is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The chemical reactions involving “N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide” are not explicitly mentioned in the search results .

Scientific Research Applications

Antimicrobial Activity

The synthesis and antimicrobial screening of derivatives incorporating thiazole rings, including compounds related to N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide, have shown promise in providing therapeutic interventions against bacterial and fungal infections. These derivatives exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, suggesting their potential use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Neurotransmission Study with PET

Research utilizing radiolabeled antagonists, such as [18F]p-MPPF, which shares structural similarities with N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide, has advanced the study of the serotonergic neurotransmission system through positron emission tomography (PET). This includes chemistry, radiochemistry, animal studies, and human data, contributing valuable insights into the functioning of the 5-HT1A receptors (Plenevaux et al., 2000).

Anticonvulsant Activity

A series of 4-aminobenzamides, structurally related to N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide, were prepared and evaluated for anticonvulsant effects. These compounds showed significant potency against seizures induced by electroshock and pentylenetetrazole, providing a basis for further development of anticonvulsant therapies (Clark et al., 1984).

Dopamine D(3) Receptor Affinity

Studies on derivatives of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have revealed structural features leading to affinity for the D(3) receptor, a key target in the treatment of various central nervous system disorders. Modifications to the compound's structure, including the aromatic ring and alkyl chain length, have been shown to influence binding affinity, indicating the potential for designing selective dopamine D(3) receptor ligands (Leopoldo et al., 2002).

Antioxidant Agents

N-arylbenzamides, including derivatives of N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide, have been explored for their antioxidant capacity. The evaluation of these compounds through DPPH and FRAP assays demonstrates their potential as effective antioxidants, with some showing improved properties over reference molecules. This suggests their applicability in designing potent antioxidants for various therapeutic purposes (Perin et al., 2018).

Safety And Hazards

The safety and hazards associated with “N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-methylbenzamide” are not explicitly mentioned in the search results .

properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-4-3-5-15(12-13)19(23)20-16-8-6-14(7-9-16)17-10-11-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYBPUREKHYOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide

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